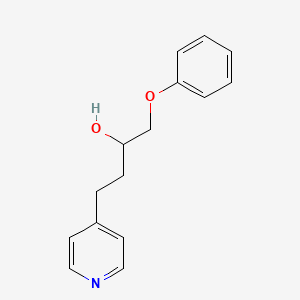

1-Phenoxy-4-pyridin-4-yl-butan-2-ol

Description

1-Phenoxy-4-pyridin-4-yl-butan-2-ol is an organic compound with the molecular formula C15H17NO2 It is characterized by a phenoxy group attached to a butanol chain, which is further connected to a pyridine ring

Properties

IUPAC Name |

1-phenoxy-4-pyridin-4-ylbutan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c17-14(7-6-13-8-10-16-11-9-13)12-18-15-4-2-1-3-5-15/h1-5,8-11,14,17H,6-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGASKBPYAWHDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CCC2=CC=NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenoxy-4-pyridin-4-yl-butan-2-ol can be synthesized through a multi-step process involving the reaction of phenol with 4-chlorobutan-2-ol, followed by the introduction of the pyridine ring. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenoxy-4-pyridin-4-yl-butan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-Phenoxy-4-pyridin-4-yl-butan-2-ol has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenoxy-4-pyridin-4-yl-butan-2-ol involves its interaction with specific molecular targets and pathways. The phenoxy group and pyridine ring can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

1-Phenoxy-4-pyridin-4-yl-butan-2-ol can be compared with other similar compounds, such as:

4-Phenoxybutanol: Lacks the pyridine ring, resulting in different chemical and biological properties.

4-Pyridinylbutanol: Lacks the phenoxy group, leading to variations in reactivity and applications.

Phenoxyethanol: A simpler structure with different uses and properties.

The uniqueness of this compound lies in its combination of the phenoxy group and pyridine ring, which imparts distinct chemical and biological characteristics.

Biological Activity

1-Phenoxy-4-pyridin-4-yl-butan-2-ol is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

The synthesis of this compound typically involves a multi-step process. The initial step includes the reaction of phenol with 4-chlorobutan-2-ol, facilitated by bases such as sodium hydroxide or potassium carbonate under reflux conditions. This process can be optimized for industrial applications using continuous flow reactors and advanced purification techniques like chromatography.

Biological Activity

This compound exhibits several notable biological activities:

1. Antimicrobial Properties:

Research indicates that this compound has significant antimicrobial activity, potentially inhibiting the growth of various bacterial strains. This property makes it a candidate for further development in antimicrobial therapies.

2. Anti-inflammatory Effects:

The compound has been investigated for its anti-inflammatory properties, particularly as a phosphodiesterase 4 (PDE4) inhibitor, which plays a crucial role in inflammatory responses in the body . The inhibition of PDE4 can lead to increased levels of cyclic AMP, thereby reducing inflammation.

3. Mechanism of Action:

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The phenoxy group and pyridine ring facilitate these interactions, modulating enzyme activity and influencing cellular signaling pathways.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Phenoxybutanol | Lacks pyridine ring | Different antimicrobial properties |

| 4-Pyridinylbutanol | Lacks phenoxy group | Variations in reactivity and applications |

| Phenoxyethanol | Simpler structure | Used primarily as a preservative |

The combination of the phenoxy group and pyridine ring in this compound imparts distinct chemical and biological characteristics that differentiate it from these compounds.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

Study on Antimicrobial Activity:

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the phenoxy or pyridine moieties significantly influenced antimicrobial potency, with some derivatives showing up to a 60% increase in activity against resistant bacterial strains .

Anti-inflammatory Research:

In another study focusing on inflammatory diseases, this compound was shown to reduce inflammatory markers in vitro. The mechanism was linked to its ability to inhibit PDE4, resulting in decreased levels of pro-inflammatory cytokines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.